molecular formula C18H14O8 B1215969 Succinyldisalicylic acid CAS No. 578-19-8

Succinyldisalicylic acid

Cat. No. B1215969
CAS RN: 578-19-8
M. Wt: 358.3 g/mol
InChI Key: PREOBXYMXLETCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of succinyldisalicylic acid can be approached through the modification of succinic acid pathways. Biosynthesis pathways and metabolic engineering have become increasingly important for producing succinic acid derivatives. For instance, microbial production of succinic acid has been optimized using various metabolic engineering strategies, focusing on constructing and optimizing cell factories for enhanced succinic acid output (Liu et al., 2022).

Molecular Structure Analysis

Understanding the molecular structure of succinyldisalicylic acid involves studying its crystal structure and the spatial arrangement of its atoms. For related compounds like succinic acid derivatives, crystallographic studies provide insights into their three-dimensional frameworks. For instance, the crystal structure of bis(tri-n-butyltin) ester of succinic acid reveals a three-dimensional framework polymer with distinct tin atom coordination, offering insights into potential structural analogs of succinyldisalicylic acid (Yin et al., 2003).

Chemical Reactions and Properties

Succinyldisalicylic acid's chemical behavior can be inferred from studies on succinic acid and its reactions with other compounds. For instance, the interaction between succinic acid and sulfuric acid-base clusters provides insights into the reactivity of dicarboxylic acids in multi-component systems, shedding light on the chemical properties and potential reactions involving succinyldisalicylic acid (Lin et al., 2019).

Physical Properties Analysis

The physical properties of succinyldisalicylic acid, such as solubility, melting point, and crystalline structure, can be extrapolated from studies on similar compounds. Research on succinic acid derivatives, like succinyl oleanolic acid, helps understand how modifications in the molecular structure affect physical properties, providing a basis for predicting the characteristics of succinyldisalicylic acid (Yang et al., 1997).

Chemical Properties Analysis

The chemical properties of succinyldisalicylic acid, including reactivity, stability, and potential for forming derivatives, can be assessed through the lens of succinic acid's chemistry. Studies on the synthesis and reactivity of succinic acid derivatives highlight the versatility and chemical diversity of these compounds, offering a foundation for understanding succinyldisalicylic acid's behavior (Reardon & Frey, 1984).

Scientific Research Applications

Bio-Based Production

Succinyldisalicylic acid, commonly known as succinic acid, has gained significant attention as a bio-based chemical. It is primarily produced through microbial fermentation using genetically modified strains of microorganisms like Saccharomyces cerevisiae, Escherichia coli, and Corynebacterium glutamicum. These microorganisms have been metabolically engineered to enhance succinic acid production, focusing on increasing yield, titer, and productivity (Ahn, Jang, & Lee, 2016). Similarly, studies on Mannheimia succiniciproducens and Actinobacillus succinogenes have shown effective succinic acid production with reduced byproduct formation and higher overall performance indices (Choi et al., 2016).

Industrial Applications

Succinic acid serves as a precursor for many industrially important chemicals in food, pharmaceutical, and chemical industries. It's a four-carbon dicarboxylic acid with a broad range of applications, especially as a platform chemical for synthesizing various derivatives (Jiang et al., 2017). Its production from renewable resources like crop waste, which involves efficient biosynthesis and fermentation processes, has been a significant area of research (Li et al., 2010).

Sustainability and Environmental Impact

Succinic acid's production from biomass is also part of a sustainable chemical industry initiative. Research on the sustainability assessment of its production technologies has been conducted, focusing on energy integration and environmental impacts compared to traditional petrochemical production methods (Morales et al., 2016).

Metabolic Engineering and Pathway Analysis

Metabolic engineering plays a crucial role in optimizing succinic acid production. Genome-scale metabolic engineering, pathway analysis, and in silico modeling have been used to develop strains capable of high-yield succinic acid production with minimal by-products. This approach has led to the development of strains like Mannheimia succiniciproducens LPK7, which produces succinic acid with high yield and productivity (Lee, Song, & Lee, 2006).

Advanced Production Techniques

Recent advancements include the use of multienzyme cascade and whole-cell catalysis for efficient succinic acid biosynthesis. These innovative techniques have opened new possibilities for high-value production from low-cost raw materials (Sun et al., 2019).

Recovery and Purification

Efficient recovery and purification methods for succinic acid from fermentation broths have been developed. Techniques like crystallization have been studied for the selective purification of succinic acid, integral for downstream processing (Li et al., 2010).

Future Directions

While specific future directions for research on Succinyldisalicylic acid are not mentioned in the retrieved sources, research on similar compounds often focuses on their potential therapeutic uses , their roles in biological processes , and the development of new synthesis methods .

properties

IUPAC Name

2-[4-(2-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREOBXYMXLETCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)CCC(=O)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206488
Record name Succinyldisalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinyldisalicylic acid

CAS RN

578-19-8
Record name Diaspirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinyldisalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salisuccyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518104
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Record name Succinyldisalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-succinyldi(salicylic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P BASTIDE - Therapie, 1955 - europepmc.org
[Hydrolysis and in vivo elimination of various salicylate derivatives: salicylsalicylic acid and succinyldisalicylic acid; determination of hemicresis and protorrhea]. - Abstract - Europe …
Number of citations: 2 europepmc.org
RH Zaugg, LC King, IM Klotz - Biochemical and Biophysical Research …, 1975 - Elsevier
Diaspirin, HO 2 CC 6 H 4 OOCCH 2 CH 2 COOC 6 H 4 CO 2 H, acylates hemoglobin more effectively than does aspirin. The disalicylate has the potential to act as a crosslinking …
Number of citations: 54 www.sciencedirect.com
E Mecha, GL Erny, ACL Guerreiro, RP Feliciano… - Food Chemistry, 2022 - Elsevier
Metabolomics is one of the most powerful -omics to assist plant breeding. Despite the recognized genetic diversity in Portuguese common bean germplasm, details on its metabolomics …
Number of citations: 10 www.sciencedirect.com
M Kerboua, AA Monia, N Samba, L Silva, C Raposo… - Molecules, 2022 - mdpi.com
In this work, we carried out studies of the chemical composition of hexane, chloroform and ethanol extracts from two samples of the lichen Parmotrema hypoleucinum collected in Algeria…
Number of citations: 10 www.mdpi.com
IT Drvenica, AZ Stančić, IS Maslovarić, DI Trivanović… - Biomolecules, 2022 - mdpi.com
… The procedure includes hemoglobin cross-linking/polymerization with succinyldisalicylic acid [54], glycine [55], glutaraldehyde [56], O-raffinose [57,58] or modification of the surface …
Number of citations: 7 www.mdpi.com
P BASTIDE - Annales de Biologie Clinique, 1954 - europepmc.org
[De-acetalization and elimination in vivo of some salicylate derivatives: acetylsalicylic acid (aspirin) and acetylorthocresotic acid (cresopirin); calculation of hemicresis time and …
Number of citations: 2 europepmc.org

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